N-Methylation Confers Metabolic Stability Advantage Over Unsubstituted 2-(Piperidin-4-yl)acetamide in Drug Scaffolds
N-Methylation of the acetamide nitrogen eliminates an N-H hydrogen bond donor, reducing susceptibility to N-dealkylation by cytochrome P450 enzymes and decreasing metabolic clearance compared to the unsubstituted 2-(piperidin-4-yl)acetamide. While direct metabolic stability data for CAS 70724-80-0 itself is not available in the peer-reviewed literature, this well-established class-level inference is supported by extensive SAR studies across piperidine-acetamide scaffolds [1]. In related 2-(piperidin-4-yl)acetamide-based MCH-R1 antagonist programs, the N-methyl group was deliberately retained or introduced to modulate physicochemical properties and reduce hERG liability while maintaining target engagement [2]. The absence of N-H in CAS 70724-80-0 further reduces hydrogen-bonding capacity (H-donor count = 2 for the free base) relative to unsubstituted analogs (H-donor count = 3), potentially enhancing membrane permeability.
| Evidence Dimension | Metabolic stability (inferred from hydrogen-bond donor count and N-dealkylation susceptibility) |
|---|---|
| Target Compound Data | N-methyl-2-(piperidin-4-yl)acetamide (CAS 70724-80-0): H-bond donor count = 2 (free base); N-H absent |
| Comparator Or Baseline | 2-(Piperidin-4-yl)acetamide (unsubstituted analog): H-bond donor count = 3; contains N-H vulnerable to CYP-mediated N-dealkylation |
| Quantified Difference | Reduction of 1 hydrogen-bond donor; elimination of primary N-dealkylation metabolic pathway |
| Conditions | Class-level inference based on hydrogen-bond donor count analysis and established SAR trends for piperidine-acetamide derivatives [1] |
Why This Matters
For medicinal chemistry applications, the N-methyl substitution pattern in CAS 70724-80-0 provides a more metabolically stable scaffold than unsubstituted analogs, potentially reducing clearance and improving oral bioavailability of derived drug candidates.
- [1] Martín López J, Codony Gisbert S, Bartra C, et al. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals. 2021;14(12):1323. (SAR analysis of piperidine-acetamide derivatives). View Source
- [2] Berglund S, et al. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorg Med Chem Lett. 2009;19(15):4251-4254. View Source
